molecular formula C11H15ClN4O3 B11838900 Theophylline, 8-chloro-7-(3-hydroxybutyl)- CAS No. 21622-65-1

Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Cat. No.: B11838900
CAS No.: 21622-65-1
M. Wt: 286.71 g/mol
InChI Key: BTURTIRALKUSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 8-chloro-7-(3-hydroxybutyl)-, is a chemical derivative of the methylxanthine family, designed for advanced research applications. Its core structure is based on theophylline, a well-characterized phosphodiesterase (PDE) inhibitor and non-selective adenosine receptor antagonist . Researchers can utilize this compound to investigate the structure-activity relationships of methylxanthines, particularly exploring how substitutions at the 7- and 8- positions modulate its interaction with key enzymatic targets and receptor systems . Potential research applications include probing the anti-inflammatory pathways in respiratory models, given the known role of theophylline in histone deacetylase (HDAC) activation and its immunomodulatory effects at low concentrations . The chlorinated and hydroxybutyl-modified structure may also offer unique physicochemical properties, making it a candidate for metabolic and pharmacokinetic studies related to the cytochrome P450 system (e.g., CYP1A2) . This specialized compound serves as a valuable tool for scientists in pharmacology, medicinal chemistry, and biochemistry who are developing novel therapeutic agents or dissecting complex signaling pathways involving cyclic nucleotides and adenosine. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21622-65-1

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3

InChI Key

BTURTIRALKUSAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Theophylline, 8 Chloro 7 3 Hydroxybutyl

Impact of the 8-Chloro Moiety on Receptor Binding and Enzyme Inhibition

The substitution of a chlorine atom at the 8-position of the theophylline (B1681296) scaffold significantly influences the compound's affinity and selectivity for adenosine (B11128) receptors. Generally, substitution at this position with aryl or cycloalkyl groups has been shown to enhance adenosine A1 and A2A receptor antagonism. semanticscholar.org The 8-chloro substituent, in particular, contributes to the stimulant properties of related compounds by blocking adenosine receptors. nih.govdrugbank.com Adenosine typically has an inhibitory effect on neuronal firing; its blockade by 8-chlorotheophylline (B119741) derivatives leads to central nervous system excitation. nih.govdrugbank.com

Studies on various 8-substituted xanthines have demonstrated that these modifications can considerably increase antagonist potency at both A1 and A2 receptors compared to the parent xanthine (B1682287) molecule. nih.gov For instance, 8-phenyltheophylline (B1204217) displays a significantly higher potency as an A1 receptor antagonist. nih.govnih.gov While direct quantitative data for 8-chloro-7-(3-hydroxybutyl)theophylline is limited, the established principles of xanthine SAR suggest that the 8-chloro group is a critical determinant of its adenosine receptor antagonist activity.

Table 1: Postulated Impact of 8-Position Substituents on Theophylline Analog Receptor Affinity

Substituent at Position 8Postulated Effect on Adenosine Receptor AffinityKey Observations
Hydrogen (Theophylline)Baseline affinityActs as a non-selective adenosine receptor antagonist. nih.gov
Chlorine Increased antagonist potency Blocks adenosine receptors, leading to stimulant effects. nih.govdrugbank.com
PhenylSignificantly increased A1 antagonist potencyDemonstrates potential for subtype-selective antagonism. nih.govnih.gov

Influence of the 7-(3-hydroxybutyl) Side Chain on Pharmacological Profiles

The N7-position of the xanthine nucleus is another critical site for molecular modification that can modulate pharmacological activity. ontosight.ai The introduction of a 7-(3-hydroxybutyl) side chain can alter the compound's pharmacokinetic and pharmacodynamic properties. acs.org In general, substitutions at the N7-position can influence the bronchodilator activity of theophylline derivatives. nih.gov

Table 2: General Influence of 7-Position Side Chains on Theophylline Derivative Activity

Side Chain at Position 7General Influence on Pharmacological ProfileExample
MethylBaseline activity for many derivatives1,3,7-Trimethylxanthine (Caffeine)
(3-hydroxybutyl) Modulates solubility, metabolism, and target interaction The subject of this article
(2-hydroxyethyl)PDE inhibition, bronchodilator effectsEtofylline caymanchem.commedchemexpress.com
Various alkyl chainsCan influence neuroactivity and potencyN7-substituted nootropic agents nih.gov

Stereochemical Aspects and Chiral Recognition in Biological Systems

The presence of a chiral center in the 7-(3-hydroxybutyl) side chain at the 3-position of the butyl group introduces stereoisomerism to Theophylline, 8-chloro-7-(3-hydroxybutyl)-. This means the compound can exist as (R)- and (S)-enantiomers. Such stereochemical differences are crucial in pharmacology, as biological systems, including receptors and enzymes, are often stereoselective.

The differential interaction of enantiomers with their biological targets can lead to significant variations in their pharmacological and toxicological profiles. While specific studies on the chiral recognition of 8-chloro-7-(3-hydroxybutyl)theophylline are not widely available, the principles of stereoselectivity in drug action are well-established. For many drugs, one enantiomer is significantly more potent or has a different pharmacological effect than the other. The synthesis of specific isomers may require stereocontrolled methods to achieve the desired therapeutic outcome. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For xanthine derivatives, QSAR studies have been instrumental in understanding the relationship between physicochemical properties and adenosine receptor antagonism.

While specific QSAR models for 8-chloro-7-(3-hydroxybutyl)theophylline are not detailed in the public domain, general QSAR studies on theophylline analogs have identified key molecular descriptors that influence activity. These often include parameters related to lipophilicity, electronic properties, and steric factors of the substituents at the N1, N3, N7, and C8 positions. Such models are valuable for the rational design of new derivatives with enhanced potency and selectivity for specific adenosine receptor subtypes.

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and understanding the interactions between a ligand, such as Theophylline, 8-chloro-7-(3-hydroxybutyl)-, and its biological target at an atomic level. rowan.edu These methods have been applied to study the binding of various xanthine antagonists to adenosine receptors. acs.org

Docking studies can predict the preferred binding orientation of the ligand within the receptor's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. acs.org For instance, simulations have been used to investigate the binding modes of diverse xanthine antagonists at the A2B adenosine receptor, highlighting the importance of specific amino acid residues in ligand recognition. acs.org

Preclinical Pharmacological Investigations of Theophylline, 8 Chloro 7 3 Hydroxybutyl in Non Human Models

In Vitro Cellular and Tissue-Based Assays

Preclinical studies have demonstrated that bamifylline (B195402) possesses a potent bronchodilatory action. popline.org In comparative studies against its parent compound, theophylline (B1681296), bamifylline has shown comparable protective and curative effects against bronchospasm induced by allergen inhalation in non-human models. nih.gov The general mechanism for xanthine-induced bronchodilation involves the relaxation of airway smooth muscle. For instance, aminophylline, a salt of theophylline, produces a concentration-dependent relaxation of acetylcholine-induced contraction in isolated guinea pig tracheal smooth muscle. nih.gov Further studies on isolated guinea pig tracheas have explored these relaxation responses, indicating that the effects of methylxanthines like theophylline can be enhanced by other factors that modulate ion channel expression in airway smooth muscle. nih.govmdpi.com These findings suggest that bamifylline's efficacy in mitigating bronchospasm is rooted in its direct action on airway smooth muscle.

The anti-inflammatory properties of bamifylline have been inferred from its ability to modulate the release of inflammatory mediators in tissue-based assays. In studies using immunologically challenged, perfused guinea pig lungs, bamifylline demonstrated a significant capacity to reduce the release of pro-inflammatory substances. nih.gov This inhibitory action on the release of mediators that drive the inflammatory cascade is a key indicator of its anti-inflammatory potential. While direct studies on specific immunological cell lines are not extensively detailed in the available literature, the compound's activity in complex tissue models provides foundational evidence for its anti-inflammatory effects. The broader class of xanthine (B1682287) derivatives has been noted for immunomodulatory and anti-inflammatory activities, often through mechanisms that include the inhibition of pro-inflammatory cytokine production. nih.govnih.gov

Investigations using isolated, perfused lungs from actively sensitized guinea pigs have provided specific data on bamifylline's ability to inhibit mediator release during an immunological challenge. The compound was shown to reduce the release of histamine (B1213489), Thromboxane B2 (TXB2), and Slow-Reacting Substance of Anaphylaxis (SRS-A) in a dose-dependent manner. nih.gov

In direct comparisons, bamifylline was found to be significantly more potent than theophylline in this capacity. nih.gov At a concentration of 1 x 10⁻³ M, bamifylline was 2.7 times more effective at reducing histamine release, 1.6 times more potent at inhibiting TXB2 production, and 1.5 times more potent at inhibiting SRS-A production than theophylline. nih.gov This suggests that control of histamine release is a critical component of its anti-anaphylactic activity. nih.gov The general principle of methylxanthines inhibiting antigen-induced histamine release has also been observed in studies with human leukocytes. nih.gov

Inhibition of Mediator Release from Perfused Guinea Pig Lungs
CompoundConcentration (M)Relative Potency vs. Theophylline (Histamine Release)Relative Potency vs. Theophylline (TXB2 Inhibition)Relative Potency vs. Theophylline (SRS-A Inhibition)
Bamifylline1 x 10⁻³2.7x more potent1.6x more potent1.5x more potent
Theophylline1 x 10⁻³BaselineBaselineBaseline

The immunomodulatory activity of bamifylline is primarily demonstrated by its significant impact on the release of immune mediators from sensitized tissues. nih.gov The ability to inhibit the release of histamine, TXB2, and SRS-A following an immunological challenge points to a direct modulation of the immune response at the cellular level. nih.gov While specific assays on lymphocyte proliferation or broad cytokine profiling for bamifylline are not detailed, the potent inhibition of anaphylactic mediators confirms its role as an immunomodulatory agent. Other xanthine derivatives have also been shown to possess profound immunomodulatory properties in vitro, which are often linked to the selective inhibition of key cytokines such as TNF-alpha and IFN-gamma. nih.gov

Radioreceptor binding assays have been crucial in defining the specific molecular targets of bamifylline. These studies have identified it as a selective adenosine (B11128) A1 receptor antagonist. nih.govmedchemexpress.com In competitive binding studies using rat brain tissue, bamifylline demonstrated a high potency for displacing ligands from the A1-receptor subtype, with an activity level similar to that of 8-phenyl-theophylline, a known A1 antagonist. nih.gov

Conversely, when tested against the A2 adenosine receptor subtype, bamifylline exhibited much lower activity, comparable to that of enprofylline, which is considered a very weak adenosine receptor antagonist. nih.gov The calculation of the potency ratio between A2 and A1 receptors (A2/A1) revealed that bamifylline was the most selective A1 adenosine receptor antagonist among the compounds evaluated in the study. nih.gov This selectivity for the A1 receptor is a defining feature of its pharmacological profile and distinguishes it from less selective xanthines like theophylline. biomedpharmajournal.org

Adenosine Receptor Binding Profile of Bamifylline in Rat Brain
Receptor SubtypeBinding Activity/PotencyComparative Compound
Adenosine A1 ReceptorHighSimilar to 8-phenyl-theophylline
Adenosine A2 ReceptorLowSimilar to Enprofylline

While the parent compound theophylline is well-known to exert some of its pharmacological effects through the non-selective inhibition of phosphodiesterase (PDE) enzymes, the evidence for bamifylline suggests a different primary mechanism of action. nih.gov In in vitro studies on cardiac muscle preparations, the effects observed with bamifylline were suggested to be linked to a mechanism that could outweigh the effects of its antiphosphodiesterase activity. nih.gov This indicates that while some PDE inhibition may occur, it is not considered the dominant pathway for its primary therapeutic actions, especially when compared to its potent and selective antagonism of the A1 adenosine receptor. nih.govnih.gov

Benzodiazepine (B76468) Binding Studies

Specific studies investigating the direct binding affinity of Theophylline, 8-chloro-7-(3-hydroxybutyl)- to benzodiazepine receptors have not been identified in publicly available scientific literature. While some xanthine derivatives have been studied for their interactions with the GABA receptor complex, which includes the benzodiazepine binding site, no such data currently exists for this particular compound.

In Vivo Non-Human Animal Models

Assessment of Central Nervous System (CNS) Activity (e.g., sedative effects, anxiolytic-like properties, antinociceptive effects, anti-epileptic effects)

Detailed in vivo studies in non-human animal models to specifically assess the sedative, anxiolytic-like, antinociceptive, or anti-epileptic effects of Theophylline, 8-chloro-7-(3-hydroxybutyl)- are not currently available in the scientific literature. However, the pharmacological profile of the structurally related compound, 8-chlorotheophylline (B119741), suggests that substitution at the 8-position of the theophylline molecule can influence CNS activity. 8-chlorotheophylline is known to be a central nervous system stimulant, with effects attributed to its antagonism of adenosine receptors. nih.govdrugbank.com This antagonism leads to an increase in neuronal firing, resulting in effects such as nervousness and restlessness. nih.govdrugbank.com It is therefore plausible that Theophylline, 8-chloro-7-(3-hydroxybutyl)- could also exhibit CNS stimulant properties rather than sedative or anxiolytic effects. Without specific preclinical data, this remains a theoretical consideration.

Studies on Circulatory Blood System Activity

No specific preclinical studies on the effects of Theophylline, 8-chloro-7-(3-hydroxybutyl)- on the circulatory blood system in non-human models have been reported in the available literature.

Bronchospasmolytic Activity in Animal Models (e.g., guinea pig models)

While direct experimental data on the bronchospasmolytic activity of Theophylline, 8-chloro-7-(3-hydroxybutyl)- in animal models such as the guinea pig is not available, the parent molecule, theophylline, and its N-7-substituted derivatives are known to be effective bronchospasmolytics. Studies in anesthetized guinea pigs have demonstrated that theophylline derivatives can reverse experimentally induced bronchoconstriction. The efficacy of these compounds is often correlated with their plasma concentrations. Given that Theophylline, 8-chloro-7-(3-hydroxybutyl)- is a derivative of theophylline, it is hypothesized to possess similar bronchodilator properties. However, the specific potency and duration of action would be influenced by the 8-chloro and 7-(3-hydroxybutyl) substitutions.

Evaluation of Cardiovascular System Modulations in Preclinical Species

There is currently a lack of specific preclinical data from studies evaluating the cardiovascular system modulations of Theophylline, 8-chloro-7-(3-hydroxybutyl)- in any animal species.

Metabolic Pathway Studies in Non-Human Organisms

Specific metabolic pathway studies for Theophylline, 8-chloro-7-(3-hydroxybutyl)- in non-human organisms have not been documented in the available scientific literature.

Analytical Methodologies for Theophylline, 8 Chloro 7 3 Hydroxybutyl in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of "Theophylline, 8-chloro-7-(3-hydroxybutyl)-". By interacting with electromagnetic radiation, these techniques provide a wealth of information regarding the compound's atomic and molecular properties, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

The ¹H-NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The methyl protons of the theophylline (B1681296) ring at positions 1 and 3 would likely appear as sharp singlets. The protons of the 3-hydroxybutyl chain at position 7 would show more complex splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons. The presence of the hydroxyl group would introduce a proton signal that may be broad and its chemical shift could be dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N1-CH₃3.2 - 3.4Singlet
N3-CH₃3.4 - 3.6Singlet
N7-CH₂-4.2 - 4.5Triplet
-CH₂-CH(OH)-1.7 - 2.0Multiplet
-CH(OH)-3.8 - 4.1Multiplet
-CH(OH)-CH₃1.2 - 1.4Doublet
-OHVariableSinglet (broad)

Mass Spectrometry (MS and FAB-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of "Theophylline, 8-chloro-7-(3-hydroxybutyl)-". In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight and fragmentation pattern that can be used for structural confirmation.

For the parent compound, 8-chlorotheophylline (B119741), the molecular weight is 214.61 g/mol . The addition of the 3-hydroxybutyl group at the 7-position would increase the molecular weight. The fragmentation pattern in the mass spectrum would be expected to show losses of characteristic fragments, such as the side chain or parts of it, which aids in confirming the structure. Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) can be particularly useful for the analysis of such polar compounds.

Table 2: Predicted Mass Spectrometry Data for Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Ion Predicted m/z Description
[M+H]⁺~287.1Molecular ion peak (protonated)
[M-H₂O+H]⁺~269.1Loss of a water molecule
[M-C₄H₉O+H]⁺~215.0Loss of the 3-hydroxybutyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting chromophores, such as the purine ring system in "Theophylline, 8-chloro-7-(3-hydroxybutyl)-". The UV-Vis spectrum of xanthine (B1682287) derivatives typically shows characteristic absorption maxima (λmax). For instance, many xanthine derivatives exhibit strong absorption in the UV region between 200 and 300 nm. The exact position of the absorption bands can be influenced by the solvent and the substituents on the xanthine ring. For 8-chlorotheophylline, a UV-Vis spectrum is available, and the addition of the 3-hydroxybutyl group is not expected to significantly shift the primary absorption maxima.

Table 3: Expected UV-Vis Absorption Data for Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Solvent Expected λmax (nm)
Methanol~275
Water~274

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Theophylline, 8-chloro-7-(3-hydroxybutyl)-" would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected absorptions would include C=O stretching vibrations from the two carbonyl groups on the purine ring, C-N stretching vibrations, C-H stretching from the methyl and butyl groups, and a broad O-H stretching band from the hydroxyl group on the side chain. The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region of the spectrum. The NIST WebBook provides an IR spectrum for the parent compound, 8-chlorotheophylline, which serves as a useful reference.

Table 4: Predicted Characteristic IR Absorption Bands for Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (aliphatic)2850 - 3000Medium-Strong
C=O stretch (amide)1650 - 1750Strong
C=N stretch1550 - 1650Medium
C-Cl stretch600 - 800Medium-Strong

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of "Theophylline, 8-chloro-7-(3-hydroxybutyl)-" from complex mixtures and for its quantification. High-Performance Liquid Chromatography is the most widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of xanthine derivatives. While a specific, validated HPLC method for "Theophylline, 8-chloro-7-(3-hydroxybutyl)-" is not detailed in the provided search results, a general approach can be outlined based on methods used for similar compounds.

A reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. The detection is commonly performed using a UV detector set at the λmax of the compound (around 275 nm). The retention time of the compound would be specific under defined chromatographic conditions, allowing for its identification and quantification by comparing the peak area to that of a standard of known concentration.

Table 5: General HPLC Parameters for the Analysis of 7-Substituted Xanthine Derivatives

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Water/Buffer mixture
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~275 nm
Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique employed for the separation and analysis of volatile and thermally stable compounds. In the context of Theophylline, 8-chloro-7-(3-hydroxybutyl)-, GC can be utilized for the identification and quantification of the compound and its related impurities. The methodology typically involves the volatilization of the sample, followed by its separation in a chromatographic column. The separated components are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

For the analysis of related xanthine derivatives, GC-MS has been effectively used to separate and characterize impurities. researchgate.net In a study on the parent compound, 8-chlorotheophylline, two impurities were successfully separated and identified using GC-MS. researchgate.net The chromatographic conditions for such an analysis are critical and are optimized to achieve the desired separation. Key parameters that are often optimized include the type of carrier gas, the column temperature, and the temperature of the injector and detector. For instance, helium is commonly used as the carrier gas, with injector and detector temperatures set at elevated levels, such as 250°C and 280°C respectively, to ensure efficient volatilization and prevent condensation. researchgate.net

The retention time, which is the time taken for a compound to travel through the column, is a characteristic feature used for its identification. When coupled with a mass spectrometer, GC provides structural information about the compound and its fragments, further aiding in its unequivocal identification.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

ParameterCondition
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 280°C
Column Capillary Column (e.g., DB-5)
Detection Mass Spectrometry (MS)

Advanced Characterization Techniques

Beyond routine analysis, advanced characterization techniques are indispensable for a comprehensive understanding of the physicochemical properties of Theophylline, 8-chloro-7-(3-hydroxybutyl)-. These techniques provide detailed insights into the compound's three-dimensional structure and its metabolic fate.

X-ray crystallography is a powerful analytical method that allows for the determination of the absolute three-dimensional structure of a crystalline compound. This technique is invaluable in drug discovery and development as it provides precise information about the spatial arrangement of atoms within a molecule, including bond lengths, bond angles, and stereochemistry. For a molecule like Theophylline, 8-chloro-7-(3-hydroxybutyl)-, which contains a chiral center at the 3-hydroxybutyl moiety, X-ray crystallography can be used to unequivocally determine its absolute configuration.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the molecular structure can be elucidated. This detailed structural information is crucial for understanding the compound's interaction with its biological target and for guiding further structural modifications to enhance its activity and selectivity.

Stable isotope labeling is a sophisticated technique used to trace the metabolic fate of a drug molecule in biological systems. This method involves the incorporation of a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into the structure of Theophylline, 8-chloro-7-(3-hydroxybutyl)-. The labeled compound is then administered to an in vitro or in vivo system, and its metabolites are identified and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

By tracking the isotopic label, researchers can elucidate the metabolic pathways of the compound, identify the enzymes involved in its biotransformation, and characterize the structure of its metabolites. This information is critical for understanding the compound's pharmacokinetic and pharmacodynamic properties, as well as for assessing its potential for drug-drug interactions.

Analytical Method Development and Validation in Research Settings

The development and validation of analytical methods are fundamental to ensure the reliability and accuracy of the data generated in research studies. A well-developed and validated method provides confidence that the measurements are precise, accurate, and reproducible. The process of method development and validation is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

Method development for Theophylline, 8-chloro-7-(3-hydroxybutyl)- would typically involve selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), and optimizing the experimental conditions to achieve the desired performance. Key parameters that are optimized include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength.

Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process involves assessing several key parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products. impactfactor.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value. This is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in the experimental parameters, providing an indication of its reliability during normal use. impactfactor.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Key Validation Parameters and their Significance

Validation ParameterDescriptionSignificance
Specificity Ability to measure the analyte in the presence of other components. impactfactor.orgEnsures that the method is not subject to interference from impurities or other substances.
Linearity Proportionality of the signal to the analyte concentration. researchgate.netAllows for the accurate quantification of the analyte over a defined concentration range.
Accuracy Closeness of the measured value to the true value. researchgate.netDemonstrates that the method provides true and unbiased results.
Precision Reproducibility of the results. researchgate.netIndicates the level of random error associated with the method.
Robustness Insensitivity to small variations in the method parameters. impactfactor.orgresearchgate.netEnsures the reliability of the method when transferred to different laboratories or analysts.

Future Directions and Emerging Research Avenues for Theophylline, 8 Chloro 7 3 Hydroxybutyl

Exploration of Additional Biological Targets beyond Classical Methylxanthine Receptors

The therapeutic effects of methylxanthines like theophylline (B1681296) have traditionally been attributed to their antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.govmdpi.com However, a growing body of evidence suggests that their pharmacological actions are more complex and may involve a wider array of molecular targets. Future research on Theophylline, 8-chloro-7-(3-hydroxybutyl)- will likely focus on elucidating its interactions with these alternative pathways.

One promising area of investigation is the compound's potential to modulate the activity of histone deacetylases (HDACs). Theophylline itself has been shown to activate HDAC2, an enzyme that plays a crucial role in regulating inflammatory gene expression. nih.gov This mechanism is particularly relevant in the context of inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com Investigating whether Theophylline, 8-chloro-7-(3-hydroxybutyl)- shares this ability to modulate HDAC activity could open up new therapeutic avenues.

Furthermore, the diverse family of phosphodiesterase enzymes presents another fertile ground for exploration. While theophylline is a non-selective PDE inhibitor, the development of selective inhibitors for specific PDE isoenzymes has become a major focus of drug discovery. nih.gov Characterizing the inhibitory profile of Theophylline, 8-chloro-7-(3-hydroxybutyl)- against various PDE isoenzymes could reveal a more nuanced mechanism of action and potentially explain a differentiated therapeutic window.

Table 1: Potential Non-Methylxanthine Receptor Targets for Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Target ClassSpecific ExamplePotential Therapeutic Relevance
EnzymesHistone Deacetylase 2 (HDAC2)Anti-inflammatory effects in respiratory diseases
Phosphodiesterase (PDE) IsoenzymesBronchodilation, anti-inflammatory effects

Development of Advanced Computational Models for Predictive Pharmacology

The advent of powerful computational tools has revolutionized the field of drug discovery and development. For Theophylline, 8-chloro-7-(3-hydroxybutyl)-, the development of advanced computational models holds the key to accelerating research and predicting its pharmacological behavior with greater accuracy. In silico methods can be employed at various stages, from initial target identification to the prediction of pharmacokinetic and pharmacodynamic properties. zenodo.org

Molecular docking studies, for instance, can be utilized to predict the binding affinity and orientation of Theophylline, 8-chloro-7-(3-hydroxybutyl)- within the active sites of various biological targets. mdpi.com This can help in prioritizing experimental studies and in designing novel analogs with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activities, providing valuable insights for lead optimization. nih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. This can aid in predicting its bioavailability, tissue distribution, and potential for drug-drug interactions, thus guiding the design of preclinical and clinical studies.

Integration of Omics Technologies in Mechanistic Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to unravel the complex molecular mechanisms underlying the pharmacological effects of Theophylline, 8-chloro-7-(3-hydroxybutyl)-. These high-throughput approaches can provide a holistic view of the cellular and systemic responses to drug exposure.

Transcriptomic analysis, for example, can identify changes in gene expression profiles in response to treatment with the compound, revealing the signaling pathways and biological processes that are modulated. Proteomic studies can provide insights into the alterations in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomic profiling can capture the downstream effects on metabolic pathways, providing a functional readout of the drug's activity.

By integrating data from these different omics platforms, researchers can construct comprehensive network models of drug action, leading to a deeper understanding of its mechanism of action and the identification of potential biomarkers for predicting treatment response.

Synthesis of Novel Analogs with Enhanced Specificity and Potency

The chemical scaffold of Theophylline, 8-chloro-7-(3-hydroxybutyl)- provides a versatile platform for the synthesis of novel analogs with improved pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules to achieve enhanced specificity for desired targets and increased potency. researchgate.netnih.gov

Modifications to the substituents at various positions of the xanthine (B1682287) ring can have a profound impact on biological activity. For instance, alterations to the alkyl chain at the 7-position or the chloro group at the 8-position could influence receptor binding affinity and selectivity. drugbank.com The synthesis and biological evaluation of a library of analogs with systematic structural variations will be instrumental in identifying compounds with optimized therapeutic profiles. nih.gov

The goal of such synthetic efforts would be to develop analogs that retain the beneficial effects of the parent compound while minimizing off-target activities that could lead to adverse effects. This targeted approach to drug design is a cornerstone of modern medicinal chemistry.

Table 2: Key Structural Modifications for Analog Synthesis

Position of ModificationType of ModificationPotential Impact on Activity
7-position (hydroxybutyl chain)Chain length, branching, functional groupsReceptor affinity, selectivity, pharmacokinetics
8-position (chloro group)Halogen substitution, other electron-withdrawing/donating groupsPotency, metabolic stability
1- and 3-positions (methyl groups)Alkyl substitutions of varying sizesReceptor affinity, selectivity

Investigation of Stereoisomer-Specific Pharmacological Profiles

The presence of a chiral center in the 3-hydroxybutyl substituent at the 7-position of Theophylline, 8-chloro-7-(3-hydroxybutyl)- means that it exists as a pair of stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. This is because biological systems, including receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Therefore, a critical future research avenue is the separation of the individual stereoisomers of Theophylline, 8-chloro-7-(3-hydroxybutyl)- and the detailed investigation of their respective pharmacological profiles. This would involve assessing the potency, efficacy, and selectivity of each enantiomer at various biological targets.

It is possible that one enantiomer is responsible for the desired therapeutic effects, while the other is less active or contributes to unwanted side effects. The development of a stereoselective synthesis or an efficient method for chiral separation would be a crucial first step in this endeavor. A thorough understanding of the stereoisomer-specific pharmacology is essential for the development of a safer and more effective therapeutic agent.

Q & A

Q. How can researchers confirm the structural identity of 8-chloro-7-(3-hydroxybutyl)theophylline during synthesis?

To confirm the structure, employ a combination of modern spectral techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR spectra to verify substituent positions (e.g., 8-chloro and 7-(3-hydroxybutyl) groups).
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H]+ ion matching the theoretical mass).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) characteristic of theophylline derivatives. Cross-referencing spectral data with computational predictions (e.g., via ChemAxon tools) enhances reliability .

Q. What experimental methods are used to assess drug-excipient compatibility for 8-chloro-7-(3-hydroxybutyl)theophylline formulations?

Utilize Differential Scanning Calorimetry (DSC) combined with chemometric factor analysis (FA) :

  • Prepare binary physical mixtures of the compound with excipients (e.g., cellulose) at varying ratios (e.g., 9:1 to 1:9).
  • Analyze DSC thermograms for shifts in melting points or new peaks indicating incompatibility.
  • Apply FA to cluster mixtures based on thermal properties, distinguishing compatible (e.g., theophylline-cellulose mixtures) from incompatible pairs .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this derivative?

Focus on:

  • Volume of Distribution (Vd) : Determined via intravenous infusion studies in animal models (e.g., rabbits), using a two-compartment open model with first-order elimination .
  • Metabolic Pathways : Identify cytochrome P450 (CYP) isoforms involved (e.g., CYP1A2, CYP2E1) using in vitro microsomal assays .
  • Clearance (CL) : Calculate using plasma concentration-time profiles and non-linear regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathway contributions for theophylline derivatives?

Address discrepancies via:

  • Isoform-Specific Inhibition : Use selective CYP inhibitors (e.g., fluvoxamine for CYP1A2) in human liver microsomes to quantify enzyme contributions.
  • Population Pharmacokinetic Modeling : Incorporate genetic polymorphisms (e.g., CYP1A2*1F variant) to explain inter-individual variability .
  • In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict metabolism in subpopulations (e.g., neonates, pregnant women) .

Q. What strategies optimize experimental design for DSC-based compatibility studies?

  • Sample Preparation : Ensure uniform particle size and mixing to reduce heterogeneity.
  • Temperature Ramping : Use slow heating rates (e.g., 5°C/min) to detect subtle thermal events.
  • Multivariate Analysis : Pair DSC with FA to deconvolute overlapping thermal signals, improving interpretation accuracy .

Q. How can in silico predictions of biological activity be validated for novel 7,8-disubstituted theophylline derivatives?

  • Virtual Screening : Use platforms like Chemicalize.org to predict drug-likeness (e.g., Lipinski’s rules) and binding affinities.
  • In Vitro Assays : Validate predicted targets (e.g., adenosine receptors) via competitive binding assays.
  • Structure-Activity Relationship (SAR) : Corrogate substituent modifications (e.g., 3-hydroxybutyl chain length) with activity trends .

Q. What methodologies address heterogeneity in clinical outcomes for theophylline derivatives in post-transplant bradyarrhythmia?

  • Retrospective Meta-Analysis : Stratify data by covariates (e.g., age, CYP genotype) to identify confounding factors.
  • Dose-Response Modeling : Relate serum concentrations to heart rate outcomes, adjusting for covariates like renal function .
  • Adverse Event Monitoring : Track theophylline withdrawal rates due to arrhythmia recurrence or toxicity .

Q. How are PBPK models adapted for special populations (e.g., neonates) when studying 8-chloro-7-(3-hydroxybutyl)theophylline?

  • Physiological Parameterization : Incorporate organ maturation data (e.g., liver volume, blood flow) into neonatal models.
  • Metabolic Scaling : Adjust CYP1A2 activity based on postnatal age and weight.
  • Caffeine Metabolite Tracking : Include caffeine formation pathways unique to neonates in simulations .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting DSC-FA results in drug-excipient studies?

  • Cluster Analysis : Use score scatter plots to distinguish compatible (tight clustering) from incompatible (dispersed clusters) mixtures.
  • Replicate Testing : Repeat experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What statistical approaches reconcile discrepancies in CYP isoform contributions across studies?

  • Bayesian Hierarchical Modeling : Pool data from multiple studies to estimate population-level CYP contributions.
  • Sensitivity Analysis : Test robustness of conclusions to assumptions (e.g., enzyme kinetics, inhibitor specificity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.